2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a brominated benzo[d][1,3]dioxole moiety, and a chromene core
Preparation Methods
The synthesis of 2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a series of reactions, including condensation with malononitrile and cyclization, to form the chromene core .
Chemical Reactions Analysis
2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzo[d][1,3]dioxole moiety can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Scientific Research Applications
2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules with potential biological activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile include:
6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine: This compound shares the brominated benzo[d][1,3]dioxole moiety and is used in similar synthetic applications.
1-Benzo[1,3]dioxol-5-yl derivatives: These compounds are used in the synthesis of various biologically active molecules and have similar structural features.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds are evaluated for their antitumor activities and share the benzo[d][1,3]dioxole moiety.
Properties
Molecular Formula |
C19H17BrN2O4 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H17BrN2O4/c1-19(2)5-12(23)17-15(6-19)26-18(22)10(7-21)16(17)9-3-13-14(4-11(9)20)25-8-24-13/h3-4,16H,5-6,8,22H2,1-2H3 |
InChI Key |
SOMLRDJDBRAAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3Br)OCO4)C(=O)C1)C |
Origin of Product |
United States |
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